![molecular formula C10H8F2O4 B1454084 (2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid CAS No. 1250806-18-8](/img/structure/B1454084.png)
(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid
説明
“(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid” is a compound that has been mentioned in the context of being a part of certain complex structures . It is also mentioned in a patent related to immunomodulators .
Molecular Structure Analysis
The molecular structure of compounds containing the “(2,3-Dihydrobenzo[1,4]dioxin-6-yl)” moiety has been studied using single crystal X-ray diffraction .科学的研究の応用
Pharmacological Characteristics and Antioxidant Activity
Pharmacological Characteristics of Vanillic Acid
Vanillic acid, a dihydroxybenzoic acid analog, showcases effective antioxidant, anti-inflammatory, and neuroprotective properties. Its pharmacological impact on oxidative stress-induced neurodegeneration highlights the compound's potential in treating various diseases (A. Ingole et al., 2021).
Analytical Methods for Antioxidant Activity
The review on analytical methods used in determining antioxidant activity emphasizes the significance of various assays, such as ORAC, HORAC, and ABTS, for assessing the antioxidant capacity of compounds, suggesting a framework for evaluating the antioxidant potential of related compounds (I. Munteanu & C. Apetrei, 2021).
Environmental and Toxicological Studies
Dioxin Characterization in Environmental Safety
A study on the sources of 1,2,8,9-tetrachlorodibenzo-p-dioxin in the aquatic environment reveals insights into the environmental impact and potential toxicity of chlorinated dioxins, providing a methodological approach for investigating related compounds in environmental and safety contexts (R. Wenning et al., 1992).
Gallic Acid's Pharmacological Activities
Gallic acid's anti-inflammatory mechanisms, involving MAPK and NF-κB signaling pathways, demonstrate its potential in treating inflammation-related diseases. This illustrates how studies on the pharmacological activities of similar compounds can inform research applications (Jinrong Bai et al., 2020).
Analytical and Environmental Reviews
Analytical Methods for Determining Antioxidant Activity
An in-depth review of the tests used for antioxidant activity determination provides a comprehensive overview of methods applicable to studying compounds like “(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid” for their antioxidant properties (I. Munteanu & C. Apetrei, 2021).
Polymers Based on Divalent Metal Salts
The review on polymers derived from divalent metal salts of p-aminobenzoic acid suggests potential synthetic pathways and applications for similar compounds in creating metal-incorporated polymers, hinting at synthetic and application-oriented research directions (H. Matsuda, 1997).
将来の方向性
The future directions for research on “(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid” and related compounds could include further studies on their synthesis, properties, and potential applications. For example, the urease inhibitory activity of a related compound suggests potential applications in the treatment of diseases related to urease .
特性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O4/c11-10(12,9(13)14)6-1-2-7-8(5-6)16-4-3-15-7/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNFHTOGTMBNEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1454001.png)
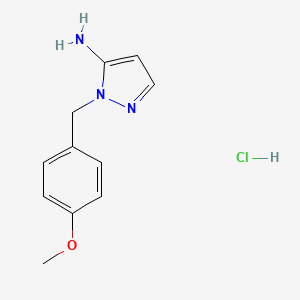
![4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1454004.png)
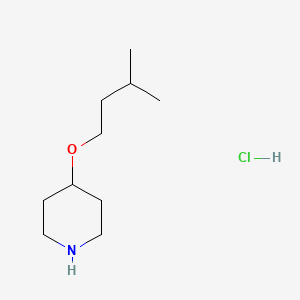
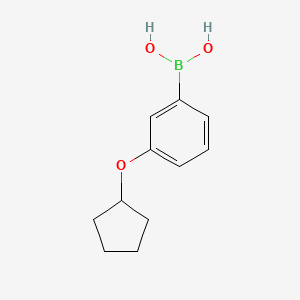
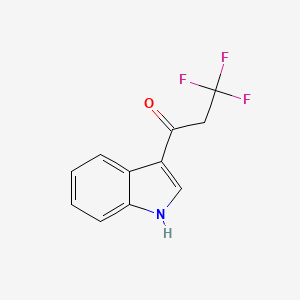
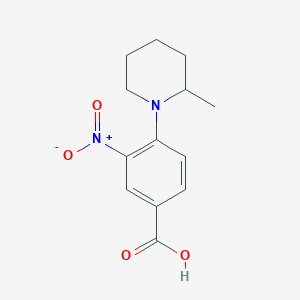
![5-[(4-Chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1454014.png)
![N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1454016.png)
![4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one](/img/structure/B1454017.png)
amine](/img/structure/B1454020.png)
![5-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid](/img/structure/B1454022.png)

![2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1454024.png)